1,2-Cyclohexanediol, 1-phenyl-, trans-

Übersicht

Beschreibung

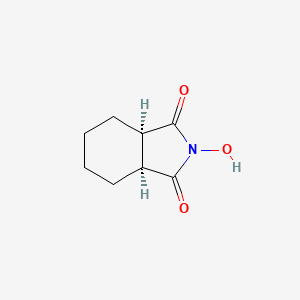

1,2-Cyclohexanediol, 1-phenyl-, trans- is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Cyclohexanediol, 1-phenyl-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclohexanediol, 1-phenyl-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

- Catalytic Oxidation : Trans-1,2-cyclohexanediol can be synthesized via the catalytic oxidation of cyclohexene using hydrogen peroxide, showing potential for industrial production due to its atom-economic and eco-friendly properties (Yu et al., 2014).

- Cu-Catalytic System : It acts as a bidentate O-donor ligand in a highly active Cu-catalytic system, effective in cross-coupling reactions and synthesis of biologically important vinyl sulfides (Kabir et al., 2010).

Chemical Processes

- Oxidation Processes : The oxidation of olefins to 1,2-diols using t-butyl hydrogen peroxide as an oxidant is another significant application. MoO3 was found to be an effective catalyst for this process (Zhang et al., 2009).

- Polyurethane Production : The isomerism of 1,4-cyclohexanediol, including its trans form, influences the properties of polyurethanes. Differences in melting points and polymer properties are noted due to molecular configurations (Lyman, 1961).

Molecular Interactions

- Molecular Recognition : The compound plays a role in molecular recognition, where its affinity and selectivity in binding are influenced by its configuration and position of hydroxyl groups (Kikuchi et al., 1991).

Technological Advancements

- Continuous Flow Microreactor : Using a microreactor for synthesizing trans-1,2-cyclohexanediol offers advantages over conventional batch production, such as higher reaction rate and purity (Hartung et al., 2007).

Chemical Transformation

- Functionalization Using Selenium Intermediates : Selenium intermediates are used for functionalization of cyclohexane, yielding high yields of 1,2 halide-containing products with cis geometry (Morella & Ward, 1985).

Chemical Synthesis

- Synthesis of Carbohydrate Derivatives : Trans-1,2-cyclohexanediol is involved in the synthesis of spiro-arsoranes, showing potential in the creation of novel compounds (Betz & Klüfers, 2009).

Physical Chemistry

- Phase Transition Studies : Infrared spectroscopy has been used to study phase transitions in trans and cis-1,2-cyclohexanediol, demonstrating the role of hydrogen bonding in these processes (Leitão et al., 1999).

Green Chemistry

- Ionic Liquids in Synthesis : The use of ionic liquids in the synthesis of trans-1,2-cyclohexanediol from cyclohexene oxidation highlights an approach aligned with green chemistry principles (Jing-mei et al., 2011).

Eigenschaften

IUPAC Name |

1-phenylcyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Cyclohexanediol, 1-phenyl-, trans- | |

CAS RN |

4912-59-8 | |

| Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)

![3-[(3-Chlorophenyl)ethynyl]-2-{4-[2-(Cyclopropylamino)-2-Oxoethoxy]phenyl}-6-Hydroxy-1-Benzofuran-5-Carboxylic Acid](/img/structure/B8116701.png)

![[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B8116722.png)

![Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide](/img/structure/B8116727.png)

![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8116728.png)

![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)

![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8116753.png)

![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)